Isopropyl sorbate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

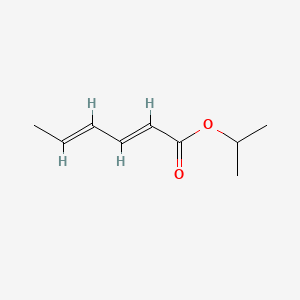

Isopropyl sorbate is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Isopropyl sorbate exhibits significant antimicrobial activity, making it a valuable preservative in food and pharmaceutical industries. Research has demonstrated that this compound is more effective than traditional sorbates like sorbic acid and potassium sorbate against various microorganisms.

- Comparative Studies : In comparative studies, this compound showed superior antimicrobial effects against pathogens such as Escherichia coli and Candida albicans. It was found to actively kill these organisms at neutral pH levels, which is crucial for its application in food products that are often neutral or slightly acidic .

- Mechanism of Action : The antimicrobial action of this compound involves disrupting the microbial cell membrane, leading to cell lysis. This mechanism is similar to that of other sorbates but with enhanced efficacy due to the esterification process, which improves solubility and penetration into microbial cells .

Biocompatibility Studies

Biocompatibility is an essential factor for any compound used in food and pharmaceuticals. Studies have assessed the cytotoxicity of this compound using various assays:

- Cell Viability Assays : The MTT assay indicated that this compound has an IC50 value of 0.32% w/w, which suggests a relatively high level of biocompatibility compared to other preservatives like potassium sorbate . Flow cytometry results further supported these findings, indicating that while this compound can cause cell damage, it does not significantly increase mortality in in vivo models like Galleria mellonella larvae .

- Safety Profile : The overall safety profile of this compound suggests it could be a preferable alternative to existing preservatives, especially considering the increasing scrutiny over the safety of traditional preservatives .

Food Preservation

This compound's role as a food preservative is critical due to its ability to inhibit mold and yeast growth in various food products:

- Applications in Food Products : It can be incorporated directly into food formulations or used in packaging materials. For instance, studies have shown that incorporating this compound into low-density polyethylene (LDPE) films can effectively inhibit microbial growth during storage .

- Regulatory Approval : this compound is recognized as safe for use in food products by regulatory bodies, which enhances its appeal for manufacturers looking for effective preservation solutions without compromising safety .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the effectiveness and safety of this compound:

Análisis De Reacciones Químicas

Hydrolysis Reactions

Isopropyl sorbate undergoes hydrolysis under acidic or alkaline conditions, yielding sorbic acid and isopropyl alcohol. This reaction is critical in both synthetic and degradation pathways.

Key Findings:

-

Acid-Catalyzed Hydrolysis :

Isopropyl sorbate+H2OH+Sorbic acid+Isopropyl alcohol

Protonation of the ester carbonyl group facilitates nucleophilic attack by water, leading to cleavage of the ester bond. The reaction follows second-order kinetics . -

Base-Catalyzed Hydrolysis (Saponification) :

Alkaline conditions promote irreversible hydrolysis, forming the sorbate anion and isopropoxide. The reaction is first-order with respect to ester concentration .

| Condition | Catalyst | Temperature (K) | Conversion (%) | Reference |

|---|---|---|---|---|

| Acidic (HCl) | - | 343 | 85 | |

| Alkaline (NaOH) | ChCl-1.38PTSA (DES) | 355 | >99 |

Hydrogenation of the Conjugated Diene System

The 2,4-hexadienoate structure enables selective hydrogenation of double bonds. Catalytic hydrogenation produces saturated derivatives, which are less reactive but more stable.

Mechanisms:

-

Partial Hydrogenation :

Using palladium or nickel catalysts, the terminal double bond (C4–C5) is preferentially reduced, yielding 4-hexenoate derivatives . -

Full Hydrogenation :

Prolonged exposure to H₂ and catalysts like PtO₂ converts both double bonds to single bonds, forming hexanoate esters .

Isopropyl sorbate+H2Ni/SiO2Isopropyl hexanoate

Oxidation Reactions

The conjugated diene system is susceptible to oxidation, forming carbonyl compounds such as aldehydes and ketones.

Experimental Evidence:

-

Auto-Oxidation :

Exposure to oxygen generates peroxides at the allylic positions, which decompose into malondialdehyde and acrolein . -

Metal-Catalyzed Oxidation :

Fe³⁺ or Cu²⁺ ions accelerate oxidation, producing formic acid and fumaraldehydic acid as major byproducts .

| Oxidizing Agent | Products Identified | Conditions | Reference |

|---|---|---|---|

| O₂ (air) | Malondialdehyde, Acrolein | Room temperature | |

| Fe³⁺/H₂O₂ | Formic acid, Fumaraldehydic acid | 298 K, pH 3–5 |

Interaction with Nucleophiles

The electron-deficient conjugated diene undergoes nucleophilic attacks, particularly with amines and sulfites.

Case Studies:

-

Amine Adduct Formation :

Isopropyl sorbate+R-NH2→5-Aminohexenoate derivative

Reaction with primary amines (e.g., methylamine) produces Michael adducts at the C5 position . -

Sulfite Addition :

Sulfite ions (SO₃²⁻) attack the C3–C4 double bond, forming sulfonate derivatives .

| Nucleophile | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Methylamine | 5-(Methylamino)hex-2-enoate | 72 | |

| Sodium sulfite | 3-Sulfohex-4-enoate | 68 |

Thermal Decomposition and Stability

Thermogravimetric analysis (TGA) reveals decomposition pathways at elevated temperatures.

Data from Thermal Studies:

-

Decomposition Onset : ~473 K

-

Major Products : CO₂, isopropyl alcohol, and unsaturated hydrocarbons (e.g., 1,3-pentadiene) .

| Temperature (K) | Mass Loss (%) | Residual Products | Reference |

|---|---|---|---|

| 473–523 | 40 | Isopropyl alcohol, CO₂ | |

| >523 | 95 | Carbonaceous residue |

Propiedades

Número CAS |

44987-75-9 |

|---|---|

Fórmula molecular |

C9H14O2 |

Peso molecular |

154.21 g/mol |

Nombre IUPAC |

propan-2-yl (2E,4E)-hexa-2,4-dienoate |

InChI |

InChI=1S/C9H14O2/c1-4-5-6-7-9(10)11-8(2)3/h4-8H,1-3H3/b5-4+,7-6+ |

Clave InChI |

PERLTXCUPZSJTA-YTXTXJHMSA-N |

SMILES |

CC=CC=CC(=O)OC(C)C |

SMILES isomérico |

C/C=C/C=C/C(=O)OC(C)C |

SMILES canónico |

CC=CC=CC(=O)OC(C)C |

Key on ui other cas no. |

55584-26-4 44987-75-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.